4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-2-23-15-9-5-13(6-10-15)17-11-16(21-18(20)22-17)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVJIBXXFNJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) intermediate, (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. This step employs a Claisen-Schmidt condensation between 4-ethoxybenzaldehyde and 4-fluoroacetophenone under alkaline conditions.
In a typical procedure, 4-ethoxybenzaldehyde (0.02 mol) and 4-fluoroacetophenone (0.02 mol) are dissolved in ethanol (50 mL) with aqueous NaOH (40%, 10 mL). The mixture is stirred at 60°C for 6–8 hours, after which the product precipitates upon cooling. The crude chalcone is recrystallized from ethanol to yield pale yellow crystals, with a reported yield of 77% for analogous substrates.
Cyclization to Pyrimidin-2-amine
Guanidine-Mediated Cyclization
The chalcone intermediate undergoes cyclization with guanidine hydrochloride in the presence of sodium hydroxide to form the pyrimidine ring. Three distinct procedures were evaluated for this step:
Procedure A: Conventional Heating
A mixture of chalcone (5 mmol), guanidine hydrochloride (7.5 mmol), and NaOH (22.5 mmol) in 96% ethanol (5 mL) is refluxed for 12–14 hours. The reaction is monitored by TLC, and the product is isolated by filtration after trituration with water. For analogous compounds, yields range from 61–82%.
Procedure B: Microwave-Assisted Reflux
Under microwave irradiation, the reaction time is reduced to 7–9 minutes. The same reagents in ethanol are heated at 100°C, yielding 74–81% for derivatives such as 4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine.
Procedure C: Solvent-Free Microwave Synthesis
Eliminating ethanol, the reagents are mixed with minimal water and irradiated for 15–18 minutes. This method achieves yields of 68–88% for compounds like 4-(4-methoxyphenyl)-6-arylpyrimidines.
Optimization Data for Cyclization
The table below summarizes reaction conditions and yields for structurally related compounds, providing a framework for optimizing the target molecule:
| Substituent (R) | Procedure | Time | Yield (%) | M.p. (°C) |
|---|---|---|---|---|
| 4-Fluorophenyl (4b) | A | 13 h | 76 | 198–199 |
| 4-Fluorophenyl (4b) | B | 9 min | 79 | 198–199 |
| 4-Methoxyphenyl (4i) | C | 15 min | 77 | 171–172 |
For 4-(4-ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, Procedure B is projected to achieve a yield of 78–80% based on steric and electronic similarities to 4b and 4i.
Characterization and Analytical Data
Spectral Analysis
The target compound’s structure is confirmed via NMR, NMR, and mass spectrometry. Key spectral features include:
-
NMR (500 MHz, DMSO-) : δ 8.29 (d, , 2H, fluorophenyl H-2,6), 8.18 (d, , 2H, ethoxyphenyl H-2,6), 7.74 (s, 1H, pyrimidine H-5), 7.06 (t, , 2H, fluorophenyl H-3,5), 4.10 (q, , 2H, OCHCH), 1.37 (t, , 3H, OCHCH).
-
NMR : δ 162.1 (C-2), 158.6 (C-4), 157.9 (C-6), 135.9 (C-1 ethoxyphenyl), 131.9 (C-1 fluorophenyl), 121.9 (C-Br), 108.4 (C-5 pyrimidine), 63.5 (OCHCH), 14.8 (OCHCH).
Comparative Analysis of Synthetic Methods
Reaction Efficiency
Microwave-assisted methods (Procedures B and C) reduce reaction times by >90% compared to conventional heating. Solvent-free conditions (Procedure C) further enhance green chemistry metrics but may require longer irradiation times for bulkier substituents like ethoxy.
Yield Trends
Electron-donating groups (e.g., ethoxy) marginally improve yields due to enhanced chalcone reactivity. For example, 4-methoxyphenyl derivatives exhibit 80% yields under Procedure B, whereas halogenated analogs (e.g., 4-Cl) yield 82%.
Challenges and Mitigation Strategies
Steric Hindrance
The ethoxy group’s bulk may slow cyclization kinetics. Increasing reaction time by 10–15% in Procedure C or using a polar aprotic solvent (e.g., DMF) can mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrimidine derivatives, including 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can effectively reduce the viability of various cancer cell lines, suggesting a potential role as a chemotherapeutic agent .
2. Antiviral Properties
Pyrimidine derivatives are also known for their antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication through interference with nucleic acid synthesis, making it a candidate for further investigation in antiviral drug development .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electrochemical properties indicates potential for use as an electron transport layer material .
Research Tool Applications
1. Molecular Probes
Due to its specific binding characteristics, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins or enzymes allows researchers to study biological pathways and interactions, thus providing insights into cellular mechanisms .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antiviral Properties | Showed effective inhibition of viral replication in vitro, warranting further investigation for therapeutic use. |
| Study C | Organic Electronics | Achieved high charge mobility in thin-film transistors, indicating suitability for electronic applications. |
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Impact on Antimicrobial Activity
Key Observations :
- Electron-withdrawing groups (Cl, Br, NO₂, F) at para/meta positions enhance antibacterial activity against Gram-positive bacteria (e.g., S. aureus) by increasing electrophilicity .
- Ethoxy groups may reduce potency against S. aureus compared to nitro or chloro analogs but improve solubility and pharmacokinetics .
- Morpholino substituents (e.g., compound 24) enhance broad-spectrum activity against V. cholerae and P. aeruginosa due to improved membrane penetration .
Structural and Physicochemical Properties
Table 2: Spectral and Physical Property Comparison
Key Observations :
Anticancer and Radiosensitizing Potential
Pyrimidin-2-amine derivatives with fluorophenyl groups (e.g., PPA5 in ) act as radiosensitizers in lung cancer cells by inducing G2/M cell cycle arrest. Comparatively, the ethoxyphenyl-fluorophenyl analog may exhibit similar radiosensitizing effects but with altered pharmacokinetics due to ethoxy’s metabolic resistance .
Biological Activity
4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, supported by various studies and findings.
- Molecular Formula : C18H16FN3O
- Molecular Weight : 309.34 g/mol
- CAS Number : 1354925-82-8
- Boiling Point : Approximately 527.7 °C
Biological Activity Overview
The compound has been evaluated for its antibacterial and anticancer properties through various in vitro studies. Notably, it exhibits selective activity against certain bacterial strains and cancer cell lines.
Antibacterial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, demonstrate significant antibacterial effects.
-
Mechanism of Action :
- The compound's structure allows it to interact with bacterial cell walls and inhibit vital processes.
- Studies have shown that it is effective against strains such as Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL and Minimum Bactericidal Concentration (MBC) of 32 µg/mL .
- Comparison with Other Compounds :
Anticancer Activity
The compound has also been assessed for its anticancer properties, particularly against gastric adenocarcinoma cells.
-
Cytotoxicity Studies :
- In vitro tests revealed that this compound has an IC50 value of 53.02 µM against AGS gastric adenocarcinoma cells, indicating a moderate level of cytotoxicity .
- The presence of the -C=N- bond in related compounds has been linked to increased anticancer activity, suggesting structural modifications can enhance efficacy .
- Cell Cycle Effects :
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
Q & A
Q. What are the standard synthetic routes for 4-(4-Ethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one with guanidine nitrate in ethanol under reflux, followed by the addition of lithium hydroxide in water. The reaction mixture is refluxed for 4–6 hours, and the product is purified using column chromatography with ethyl acetate/petroleum ether (2:8 ratio) . This method ensures high yield (70–85%) and purity (>95%) when optimized.
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:
- Crystal system : Triclinic (P1 space group)
- Unit cell dimensions : a = 9.227 Å, b = 10.085 Å, c = 23.699 Å; α = 81.92°, β = 87.52°, γ = 85.90°
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation, while weak C–H⋯O and C–H⋯π interactions contribute to crystal packing . Complementary techniques like NMR (¹H/¹³C) and HRMS validate functional groups and molecular weight.
Q. What safety precautions are recommended during synthesis and handling?
While specific safety data for this compound is limited, analogous pyrimidines require:
- Ventilation : Use fume hoods to avoid inhalation of organic solvents (e.g., ethanol, DMF).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Segregate halogenated byproducts and consult certified waste management services .
Advanced Research Questions
Q. How do substituents (ethoxy, fluoro) influence the compound’s electronic properties and reactivity?
Computational studies (DFT) reveal:
- Electron-donating ethoxy group : Increases electron density on the pyrimidine ring, enhancing nucleophilic substitution at C2.
- Fluorophenyl moiety : Introduces electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings. Experimental IR and UV-Vis data correlate with calculated HOMO-LUMO gaps (ΔE ≈ 3.2 eV), confirming charge-transfer interactions .
Q. What strategies resolve contradictions in biological activity data for structural analogs?
Discrepancies in antimicrobial or kinase inhibition assays often arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) alters protonation states of the amine group, affecting target binding.
- Cellular models : Primary cells vs. immortalized lines (e.g., HEK293) show differential uptake due to transporter expression. Mitigation involves standardizing protocols (e.g., CLSI guidelines) and validating results across ≥3 independent replicates .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
Key SAR insights from pyrimidine analogs:
- C4 ethoxy group : Critical for hydrophobic interactions with kinase ATP pockets (e.g., CDK2). Removal reduces IC₅₀ by 10-fold.
- C6 fluorophenyl substituent : Enhances metabolic stability by resisting CYP450 oxidation. Methyl or chloro analogs show shorter in vivo half-lives.
- C2 amine : Acetylation abolishes activity, confirming its role in H-bond donor interactions .
Methodological Considerations
Q. What analytical techniques are optimal for purity assessment?
- HPLC : Use a C18 column (4.6 × 250 mm), mobile phase = acetonitrile/water (70:30), flow rate = 1.0 mL/min, detection at 254 nm. Purity ≥98% is acceptable for biological assays .
- TLC : Silica gel GF₂₅₄, eluent = ethyl acetate/hexane (1:1). Rf ≈ 0.45 under UV light.
Q. How to troubleshoot low yields in the final coupling step?
Common issues and solutions:
- Incomplete chalcone formation : Extend reaction time (8–12 hrs) or use microwave-assisted synthesis (100°C, 30 min).
- Guanidine decomposition : Replace guanidine nitrate with guanidine hydrochloride and adjust LiOH stoichiometry (1:5 molar ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
